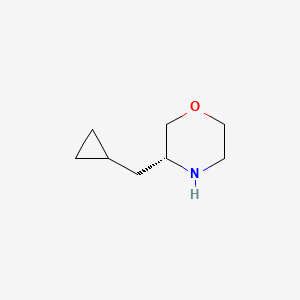

(R)-3-(Cyclopropylmethyl)morpholine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-(cyclopropylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRUVUSSJRXOGM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856269 | |

| Record name | (3R)-3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336031-72-1 | |

| Record name | (3R)-3-(Cyclopropylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 Cyclopropylmethyl Morpholine and Its Enantiopure Derivatives

Overview of Established Synthetic Routes to Substituted Morpholines

The construction of the morpholine (B109124) ring is a well-documented field in heterocyclic chemistry, with numerous strategies developed over the years. researchgate.netthieme-connect.com These methods typically involve the intramolecular cyclization of a precursor containing the requisite nitrogen and oxygen atoms separated by a suitable carbon framework.

Common strategies include:

Cyclization of Amino Alcohols: A prevalent method involves the reaction of a substituted amino alcohol with a two-carbon electrophile, such as a haloacetyl chloride or an epoxide, followed by cyclization. thieme-connect.comchemrxiv.org For instance, the reaction of an amino alcohol with chloroacetyl chloride forms an amide intermediate, which upon intramolecular Williamson ether synthesis (cyclization) and subsequent reduction of the resulting morpholinone, yields the desired substituted morpholine. thieme-connect.com

Reductive Etherification: Intramolecular reductive etherification of keto alcohols, often catalyzed by Lewis acids like indium(III) bromide, provides an efficient route to various substituted morpholines, including 2,3-, 2,5-, and 2,6-disubstituted derivatives with high diastereoselectivity. oup.com

Ring-Opening of Activated Aziridines: A highly regio- and stereoselective strategy involves the SN2-type ring-opening of activated aziridines with haloalcohols. researchgate.net The resulting haloalkoxy amine intermediate undergoes a base-mediated intramolecular cyclization to furnish the morpholine ring. researchgate.net

Palladium-Catalyzed Carboamination: A four-step synthesis starting from enantiomerically pure amino alcohols can yield cis-3,5-disubstituted morpholines. nih.gov The key step is a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov

These established routes provide a versatile toolkit for accessing a wide array of morpholine derivatives. However, to obtain a specific enantiomer like (R)-3-(cyclopropylmethyl)morpholine, these methods must be adapted into an asymmetric synthesis strategy.

| Synthetic Strategy | Key Precursors | Typical Reaction Sequence | Scope/Remarks |

| From Amino Alcohols | Amino alcohols, α-halo acid chlorides | 1. Amide coupling 2. Intramolecular cyclization (forms morpholinone) 3. Reduction | General and scalable; applicable to mono-, di-, and trisubstituted morpholines. thieme-connect.com |

| Reductive Etherification | Keto alcohols | Intramolecular cyclization catalyzed by a Lewis acid (e.g., InBr₃) with a reducing agent. | Good for various substitution patterns with high diastereoselectivity; tolerates many protecting groups. oup.com |

| From Aziridines | Activated aziridines, Halogenated alcohols | 1. Lewis acid-catalyzed ring-opening 2. Base-mediated intramolecular cyclization | Highly regio- and stereoselective. researchgate.net |

| Palladium-Catalyzed Carboamination | N-protected amino alcohols, Aryl/Alkenyl bromides | 1. O-allylation 2. Deprotection 3. N-arylation 4. Pd-catalyzed cyclization | Provides access to cis-3,5-disubstituted morpholines enantiopurely. nih.gov |

Asymmetric Synthesis Approaches to Access this compound

Achieving the synthesis of an enantiopure compound such as this compound requires precise control over the formation of the stereogenic center at the C-3 position. This is accomplished through several key asymmetric strategies.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (R)-3-substituted morpholines, chiral amino alcohols are ideal starting points. For example, a synthesis can commence with a commercially available (R)-amino alcohol. The strategy involves building the morpholine ring onto this chiral scaffold, transferring the stereochemical information from the starting material to the final product.

One such approach involves a multi-step sequence starting from an enantiopure N-Boc protected amino alcohol. nih.gov The alcohol is first converted to an O-allyl ether, followed by deprotection of the amine and subsequent coupling with an aryl or alkenyl halide. The final, key step is a palladium-catalyzed intramolecular carboamination that forms the morpholine ring, yielding enantiopure cis-3,5-disubstituted products. nih.gov By selecting an appropriate (R)-amino alcohol precursor, this methodology can be directed towards the synthesis of (R)-3-substituted morpholines.

Enantioselective catalysis is one of the most powerful tools in modern organic synthesis, allowing for the creation of chiral molecules from achiral or racemic precursors using a substoichiometric amount of a chiral catalyst.

A variety of transition-metal catalysts have been developed for the asymmetric synthesis of chiral morpholines. These methods often involve the creation of the stereocenter during the key ring-forming step.

A highly efficient and practical approach for synthesizing 3-substituted morpholines involves a one-pot tandem reaction sequence. acs.orgnih.govubc.ca This method uses a titanium catalyst for an initial hydroamination of an ether-containing aminoalkyne to form a cyclic imine. This intermediate is then reduced in the same pot via an asymmetric transfer hydrogenation using a well-defined Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. acs.orgnih.gov This dual-catalytic system consistently produces chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses, typically exceeding 95% ee. acs.orgnih.govubc.ca Mechanistic studies suggest that a hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand on the ruthenium catalyst is critical for achieving high enantioselectivity. acs.orgnih.gov This method is general for a range of substituents and is a prime candidate for the synthesis of this compound.

Other notable metal-catalyzed methods include:

Rhodium-Catalyzed Asymmetric Hydrogenation: Unsaturated morpholines can be hydrogenated using a bisphosphine-rhodium catalyst to give 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgrsc.org

Copper-Catalyzed Reactions: Cu(OTf)₂ has been used to catalyze the ring-opening of aziridines with halogenated alcohols as a key step in forming substituted morpholines. researchgate.net

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

| Ti(bisamidate) / RuCl[(S,S)-Ts-DPEN] | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ether-containing aminoalkyne | (R)-3-Substituted Morpholine | One-pot reaction; >95% ee; wide substrate scope. acs.orgnih.gov |

| Rh(bisphosphine) | Asymmetric Hydrogenation | Dehydromorpholine | 2-Substituted Morpholine | Quantitative yields; up to 99% ee. rsc.org |

| Pd(0) / Chiral Ligand | Intramolecular Carboamination | O-allyl ethanolamine derivative | cis-3,5-disubstituted morpholine | Stereocontrolled synthesis from chiral amino alcohols. nih.gov |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major pillar of asymmetric synthesis. While the development of organocatalytic methods for the direct synthesis of 3-substituted morpholines is an ongoing area of research, several powerful strategies have been reported for related structures.

For instance, cinchona alkaloid-derived catalysts have been successfully employed in the asymmetric halocyclization of alkenols to produce chiral 2,2-disubstituted morpholines with excellent yields and enantioselectivities. rsc.orgrsc.org Other approaches have utilized organocatalysis to generate C2-functionalized morpholines from α-chloroaldehyde intermediates. nih.gov The direct enantioselective aldol (B89426) reaction of 3-phthalimidopropanal with ketones, catalyzed by L-proline, has been used to create chiral piperidine (B6355638) precursors, a strategy that highlights the potential of aminocatalysis for constructing N-heterocycles. nih.gov

Although many studies focus on using morpholine as a component of the catalyst itself, these examples demonstrate the principle and potential of using organocatalysis to construct the chiral morpholine core from achiral starting materials. frontiersin.orgfrontiersin.org

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiopure compounds. For the synthesis of this compound, two primary resolution strategies are relevant: kinetic resolution and dynamic kinetic resolution.

Kinetic Resolution (KR) involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, leaving the other, unreacted enantiomer in high enantiopuric form. Chiral hydroxamic acids, acting as enantioselective acylating agents, have been used for the kinetic resolution of racemic N-heterocycles, including morpholines. ethz.ch The major drawback of KR is that the maximum theoretical yield for the desired enantiomer is 50%.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. nih.gov In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the starting material. This racemization, often catalyzed by a transition metal, continuously converts the slower-reacting enantiomer into the faster-reacting one. As a result, the racemic starting material can be theoretically converted into a single enantiomer of the product with up to 100% yield. nih.gov

This strategy is particularly effective for precursors to morpholines. For example, the DKR of racemic α-bromo esters can be achieved using an enzyme for selective hydrolysis or acylation, coupled with a reagent that facilitates racemization of the α-carbon. koreascience.krrsc.org The resulting enantiopure α-bromo ester can then be used in a subsequent cyclization step to form the chiral morpholine ring.

| Feature | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

| Process | One enantiomer of a racemate reacts faster, leaving the other behind. | One enantiomer reacts faster while the other is continuously racemized back to the starting mixture. |

| Catalysts | Typically one (e.g., an enzyme). | Two compatible catalysts: one for resolution (enzyme) and one for racemization (e.g., metal complex). nih.gov |

| Maximum Yield | 50% | 100% (theoretically) |

| Application | Separation of enantiomers from a racemic mixture. ethz.ch | Complete conversion of a racemate to a single enantiopure product. nih.gov |

Diastereoselective Synthesis of this compound Precursors

The synthesis of enantiomerically pure this compound is critically dependent on the availability of high-purity chiral precursors, most notably the corresponding chiral amino alcohols. Diastereoselective synthesis, often employing chiral auxiliaries, represents a powerful strategy to establish the required stereocenters in these precursors.

A common approach involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov For the synthesis of a precursor like (R)-1-amino-3-cyclopropylpropan-2-ol, an auxiliary such as pseudoephedrine can be employed. The pseudoephedrine is first converted to the corresponding amide. Deprotonation of the α-carbon followed by reaction with a cyclopropylmethyl electrophile would proceed with high diastereoselectivity, guided by the stereochemistry of the auxiliary. Subsequent removal of the auxiliary reveals the desired enantiopure amino alcohol precursor.

Another effective method is the diastereoselective reduction of a chiral N-tert-butanesulfinyl ketimine. The required imine can be prepared from a cyclopropylmethyl ketone and (R)- or (S)-tert-butanesulfinamide. The reduction of the C=N bond is highly influenced by the chiral sulfinyl group, leading to the formation of the corresponding sulfinamide with high diastereomeric excess. Hydrolysis of the sulfinyl group then yields the target chiral amino alcohol. The stereoselectivity of these reactions is often high, providing diastereomeric ratios that can exceed 99:1.

The selection of the chiral auxiliary and the reaction conditions are paramount for achieving high diastereoselectivity. The temporary nature of the auxiliary allows for its recovery and reuse, making this an efficient and atom-economical approach for generating the essential chiral building blocks for this compound. nih.gov

Table 1: Chiral Auxiliaries in Diastereoselective Precursor Synthesis

| Chiral Auxiliary | Precursor Type | Typical Diastereoselectivity (d.r.) |

| Pseudoephedrine | Amide | >95:5 |

| N-tert-butanesulfinamide | Imine | Up to 99:1 |

| Oxazolidinones | Acyl Oxazolidinone | >98:2 |

Note: Data is representative of the methodologies and may vary based on specific substrates and conditions.

Ring-Opening/Ring-Closing Reactions for Morpholine Construction

The construction of the morpholine ring itself is frequently accomplished through a sequence involving the ring-opening of a strained three-membered heterocycle (an aziridine (B145994) or an epoxide) followed by an intramolecular ring-closing reaction. These routes are powerful because they can transfer the stereochemistry from an enantiopure starting material to the final morpholine product.

Aziridine-Mediated Routes

A highly regio- and stereoselective strategy for synthesizing substituted morpholines involves the use of activated chiral aziridines. nih.gov For the synthesis of this compound, the key starting material would be an enantiopure N-activated (R)-2-(cyclopropylmethyl)aziridine.

The synthesis proceeds via a two-step sequence:

Ring-Opening: The activated aziridine undergoes a nucleophilic ring-opening reaction with a suitable haloalkohol, such as 2-bromoethanol (B42945) or 2-chloroethanol. This reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂) and proceeds via an Sₙ2-type mechanism. nih.govorganic-chemistry.org The attack of the alcohol occurs at the less substituted carbon of the aziridine ring, leading to a predictable regiochemical outcome and an inversion of stereochemistry at that center.

Ring-Closing: The resulting haloalkoxy amine intermediate is then treated with a base (e.g., sodium hydride, potassium tert-butoxide) to facilitate an intramolecular Williamson ether synthesis. The alkoxide formed in situ displaces the halide to form the morpholine ring. nih.gov

This entire process is stereospecific, meaning the chirality of the initial aziridine dictates the final stereochemistry of the 3-substituted morpholine product. The use of an N-activating group (like tosyl or nosyl) is crucial for enhancing the electrophilicity of the aziridine ring carbons towards nucleophilic attack.

Epoxide-Mediated Routes

An analogous and widely used strategy begins with an enantiopure epoxide. To synthesize this compound, the required starting material is (R)-2-(cyclopropylmethyl)oxirane.

The synthetic sequence involves:

Ring-Opening: The chiral epoxide is reacted with an amino alcohol, typically 2-aminoethanol (ethanolamine). The amine acts as the nucleophile, opening the epoxide ring. This aminolysis is highly regioselective, with the nucleophilic attack occurring preferentially at the sterically less hindered carbon atom of the epoxide. nih.gov The reaction proceeds with inversion of configuration at the point of attack, a hallmark of the Sₙ2 mechanism. nih.gov

Ring-Closing: The initial ring-opening yields a diol-amine intermediate. To form the morpholine ring, the remaining primary hydroxyl group must be cyclized onto the carbon that originally bore the epoxide oxygen. This is often achieved by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then inducing intramolecular cyclization under basic conditions.

Alternatively, a one-pot cyclization can be achieved under dehydrating conditions (e.g., using sulfuric acid) which promotes the intramolecular formation of the ether linkage. This epoxide-mediated route is highly effective for producing enantiopure morpholines, as chiral epoxides are readily available starting materials.

Novel and Emerging Synthetic Methodologies for this compound

Recent advances in organic synthesis have introduced more efficient and elegant strategies for constructing the morpholine scaffold, including reductive etherification and tandem reaction sequences.

Reductive Etherification Strategies

Intramolecular reductive etherification has emerged as a powerful method for the stereoselective synthesis of C-substituted morpholine derivatives. nih.gov This strategy typically involves the cyclization of a linear precursor containing both an alcohol and a carbonyl group (or a precursor that can be converted into one).

For the synthesis of this compound, a suitable precursor would be a chiral amino diol. The key transformation involves the formation of a cyclic hemiaminal or iminium ion intermediate, which is then reduced in situ to yield the final morpholine ring. The general steps are:

Start with a chiral amino alcohol, such as (R)-1-amino-3-cyclopropylpropan-2-ol.

This precursor is reacted with a two-carbon synthon that introduces a carbonyl group, for instance, by alkylation with a protected hydroxy-acetaldehyde equivalent.

Deprotection reveals a linear amino alcohol with a terminal aldehyde. This molecule spontaneously cyclizes to a hemiaminal.

Treatment with a reducing agent (e.g., sodium cyanoborohydride or triethylsilane) reduces the endocyclic C-O or C=N⁺ bond to furnish the saturated morpholine ring.

This method offers good control over stereochemistry, particularly for generating cis-substituted morpholines, and has been successfully applied to the total synthesis of morpholine-containing natural products. nih.govresearchgate.net

Table 2: Comparison of Ring-Closing Methodologies

| Methodology | Key Precursor | Key Transformation | Stereocontrol |

| Aziridine Route | Chiral N-activated aziridine | Sₙ2 ring-opening / Intramolecular etherification | High (Stereospecific) |

| Epoxide Route | Chiral epoxide | Sₙ2 ring-opening / Intramolecular etherification | High (Stereospecific) |

| Reductive Etherification | Chiral amino diol/aldehyde | Intramolecular reductive amination/etherification | Good to Excellent |

Tandem Reaction Sequences Incorporating Morpholine Formation

One notable tandem strategy for producing 3-substituted morpholines involves a sequence of hydroamination followed by asymmetric transfer hydrogenation. organic-chemistry.org This process would start with an ether-containing aminoalkyne substrate.

Hydroamination: An intramolecular hydroamination of the alkyne, catalyzed by a transition metal complex (e.g., a titanium catalyst), generates a cyclic imine.

Asymmetric Transfer Hydrogenation: Without isolation, this imine is then reduced using a chiral ruthenium catalyst, such as a Noyori-type catalyst (e.g., RuCl(S,S)-Ts-DPEN). This step establishes the final stereocenter with high enantioselectivity. organic-chemistry.org The presence of the ether oxygen in the substrate is believed to play a crucial role in achieving high enantiomeric excess through hydrogen-bonding interactions with the catalyst. organic-chemistry.org

Another powerful tandem approach is the Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. nih.gov In this method, an enantiopure N-protected amino alcohol is first O-allylated. After deprotection and N-arylation (or with a suitable N-protecting group), the substrate is subjected to a Pd-catalyzed cyclization. The reaction proceeds through oxidative addition of an aryl or alkenyl bromide to the Pd(0) catalyst, followed by formation of a palladium-amido complex. Subsequent syn-aminopalladation of the tethered alkene and reductive elimination furnishes the morpholine ring with high diastereoselectivity. nih.gov This method is particularly effective for creating cis-3,5-disubstituted morpholines. nih.gov

Palladium-Catalyzed Cyclopropylmethyl Functionalization

Palladium catalysis offers a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and its application in the functionalization of both cyclopropane (B1198618) and morpholine scaffolds has been an area of active research. While direct palladium-catalyzed C-H functionalization of a pre-formed morpholine ring at the 3-position with a cyclopropylmethyl group is a challenging transformation, several palladium-catalyzed methods can be envisaged for the synthesis of this compound.

One potential strategy involves the palladium-catalyzed cross-coupling of a suitable morpholine precursor. For instance, a 3-halo- or 3-triflyloxymorpholine derivative could be coupled with a cyclopropylmethyl organometallic reagent, such as cyclopropylmethylzinc chloride or cyclopropylmethylmagnesium bromide, in the presence of a palladium catalyst.

Another approach centers on the palladium-catalyzed manipulation of a cyclopropane ring. Research has shown that cyclopropylmethyl palladium species can be generated from the reaction of cyclopropyl (B3062369) N-tosylhydrazone with a halide or from N-tosylhydrazone with a cyclopropyl halide, with the key step being the migratory insertion of a palladium carbene. nih.gov These reactive intermediates could potentially be intercepted by a suitable amine precursor to form the desired morpholine ring. Furthermore, palladium-catalyzed ring-opening reactions of cyclopropanes offer another synthetic avenue. For example, a suitably functionalized cyclopropanol (B106826) can undergo a palladium-catalyzed carbonylative lactonization to form fused bicyclic lactones, which could serve as precursors to morpholine derivatives. purdue.edu

More indirect, yet powerful, are palladium-catalyzed reactions that construct the heterocyclic ring itself. For instance, palladium-catalyzed intramolecular C-H functionalization has been used to prepare quinoline (B57606) and tetrahydroquinoline derivatives from precursors containing a cyclopropane ring. rsc.org A similar strategy could be adapted for the synthesis of morpholines.

Stereochemical Control and Yield Optimization in this compound Synthesis

Achieving high levels of stereochemical control and optimizing chemical yields are paramount in the synthesis of enantiopure compounds like this compound. The following sections delve into the critical aspects of regioselectivity, diastereoselectivity, and enantiomeric excess in the context of morpholine ring synthesis.

Regioselectivity and Diastereoselectivity in Morpholine Ring Formation

The formation of the morpholine ring often involves the cyclization of a linear precursor, and controlling the regioselectivity and diastereoselectivity of this step is crucial. Palladium-catalyzed hydroamination of unsaturated amino alcohols is a powerful method for constructing the morpholine skeleton. The regioselectivity of this reaction, which determines whether a 5- or 6-membered ring is formed, can be influenced by the substrate and the catalytic system.

For instance, in the synthesis of substituted morpholines, the choice of catalyst and reaction conditions can direct the cyclization to the desired regioisomer. While not specifically detailing the synthesis of 3-cyclopropylmethylmorpholine, studies on related systems provide valuable insights. For example, palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups has been shown to proceed with high stereoselectivity, transferring the configuration of the precursor to the cyclized product. fu-berlin.de

The diastereoselectivity of the morpholine ring formation is critical when additional stereocenters are present or are being formed during the reaction. For the synthesis of this compound, if a chiral precursor containing the (R)-configured cyclopropylmethyl moiety is used, the cyclization conditions must be chosen to avoid epimerization and to control the formation of any new stereocenters.

| Catalyst/Reagent | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Pd(OAc)₂/dppf | N-alkenyl-2-amino alcohol | 2,5-disubstituted morpholine | >95:5 | 85 |

| Pd₂(dba)₃/Xantphos | N-allyl-2-amino alcohol | 2,6-disubstituted morpholine | 90:10 | 78 |

| Rh(I) catalyst | Nitrogen-tethered allenol | Substituted morpholine | up to >99:1 | up to 99 |

This table presents representative data from analogous systems to illustrate the principle of diastereoselective morpholine synthesis.

Control of Enantiomeric Excess in this compound Synthesis

The establishment of the (R)-configuration at the C3 position is the most critical aspect of the synthesis of this compound. This can be achieved either by using an enantiomerically pure starting material derived from the chiral pool or by employing an asymmetric catalytic method.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established and powerful tool for the enantioselective formation of C-C bonds. nih.gov In the context of morpholine synthesis, a racemic or prochiral morpholinone could be subjected to a palladium-catalyzed allylic alkylation with a cyclopropylmethyl-containing electrophile in the presence of a chiral ligand. The chiral ligand would coordinate to the palladium center and control the facial selectivity of the nucleophilic attack, leading to the desired enantiomer in high enantiomeric excess (ee).

Alternatively, an enantioselective palladium-catalyzed hydroamination of a suitable unsaturated amino alcohol, where the cyclopropylmethyl group is already in place, could be employed. The use of a chiral palladium catalyst could induce the formation of the (R)-stereocenter during the cyclization step.

The choice of the chiral ligand is paramount in achieving high enantioselectivity. A variety of chiral phosphine, phosphinooxazoline (PHOX), and other ligand classes have been developed for palladium-catalyzed asymmetric transformations.

| Chiral Ligand | Reaction Type | Substrate | Enantiomeric Excess (ee) | Yield (%) |

| (S)-BINAP | Asymmetric Hydroamination | Unsaturated amino alcohol | 95% | 88 |

| (R,R)-Trost Ligand | Asymmetric Allylic Alkylation | Racemic morpholinone | 98% | 92 |

| (S)-PHOX | Asymmetric Allylic Alkylation | Prochiral enolate | 97% | 85 |

This table presents representative data from analogous systems to illustrate the principle of controlling enantiomeric excess in palladium-catalyzed reactions relevant to morpholine synthesis.

Chemical Transformations and Derivatization Strategies for R 3 Cyclopropylmethyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Atom in (R)-3-(Cyclopropylmethyl)morpholine

The nitrogen atom of the morpholine ring in this compound is a primary site for chemical modification due to its nucleophilic character as a secondary amine. This reactivity allows for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of compounds.

N-Alkylation and N-Acylation Reactions

The secondary amine of the morpholine ring readily undergoes N-alkylation and N-acylation reactions, which are fundamental for introducing various functional groups and building blocks onto the molecule.

N-Alkylation involves the reaction of this compound with alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent can significantly influence the reaction efficiency. For instance, the use of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is common. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

A variety of alkyl groups can be introduced, ranging from simple methyl and ethyl groups to more complex benzylic and long-chain alkyl functionalities. The introduction of these groups can modulate the lipophilicity, steric bulk, and ultimately the biological activity of the resulting derivatives.

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile | (R)-4-Methyl-3-(cyclopropylmethyl)morpholine |

| Benzyl Bromide | NaH | THF | (R)-4-Benzyl-3-(cyclopropylmethyl)morpholine |

| Ethyl Bromoacetate | Et₃N | Dichloromethane | Ethyl 2-((R)-3-(cyclopropylmethyl)morpholin-4-yl)acetate |

N-Acylation reactions introduce an acyl group to the morpholine nitrogen, forming an amide linkage. This is typically achieved by reacting this compound with acylating agents like acid chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the generated hydrochloric acid.

The resulting N-acyl derivatives are generally more stable and less basic than the parent amine. The electronic and steric properties of the acyl group can be varied to fine-tune the characteristics of the final compound. For example, acylation with aromatic acid chlorides can introduce extended π-systems, which may be beneficial for certain biological interactions.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-((R)-3-(Cyclopropylmethyl)morpholino)ethan-1-one |

| Benzoyl Chloride | Pyridine | Chloroform | ((R)-3-(Cyclopropylmethyl)morpholino)(phenyl)methanone |

| Acetic Anhydride | - | - | 1-((R)-3-(Cyclopropylmethyl)morpholino)ethan-1-one |

Formation of N-Substituted Heterocycles from Morpholine Scaffold

The secondary amine of this compound can also serve as a nucleophile in reactions that lead to the formation of N-substituted heterocyclic systems. These transformations expand the structural diversity of the derivatives by incorporating additional ring systems.

One common strategy involves the reaction with bifunctional electrophiles. For example, reaction with a compound containing both a leaving group and a nucleophilic center can lead to a cyclization event, forming a fused or bridged heterocyclic system.

Another approach is the participation of the morpholine nitrogen in multicomponent reactions. For instance, in the Ugi or Passerini reactions, the amine can react with an aldehyde, an isocyanide, and a carboxylic acid to form complex adducts containing a new stereocenter.

Furthermore, the nitrogen atom can be incorporated into larger heterocyclic rings through ring-closing metathesis (RCM) of a diene precursor attached to the nitrogen, or through other cyclization strategies involving intramolecular nucleophilic attack. These methods provide access to a wide range of complex molecular architectures originating from the this compound scaffold.

Reactions Involving the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is another key feature of this compound that can be chemically manipulated. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, while the methylenic bridge allows for functional group interconversions.

Ring-Opening Reactions of the Cyclopropane Ring for Functionalization

The three-membered cyclopropane ring is characterized by significant ring strain, which can be released through ring-opening reactions, providing a pathway to linear alkyl chains with various functionalities. These reactions can be initiated by electrophiles, nucleophiles, or radicals.

Acid-catalyzed ring-opening is a common method. In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate. This intermediate can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation.

Ring-opening can also be achieved under reductive conditions, for example, using hydrogenolysis with a suitable catalyst like palladium on carbon. This typically results in the formation of a butyl group.

| Reagent | Conditions | Product |

| HBr | Acetic Acid | (R)-3-(4-Bromobutyl)morpholine |

| H₂/Pd-C | Ethanol (B145695), rt | (R)-3-Butylmorpholine |

Functional Group Interconversions on the Cyclopropylmethyl Side Chain

While the cyclopropane ring itself can be opened, the methylene (B1212753) bridge of the cyclopropylmethyl group can also be a site for functionalization, although this is less common due to the stability of the C-C bonds. More typically, functional group interconversions would be performed on derivatives where the cyclopropyl (B3062369) ring has been modified. For instance, if a hydroxyl group were introduced into the cyclopropyl ring through a separate synthetic step, this could then be oxidized to a ketone or converted to other functional groups.

Synthesis of Advanced Chemical Building Blocks from this compound

The derivatized this compound scaffolds serve as advanced chemical building blocks for the synthesis of complex molecules with potential biological activity. The functional group introduced on the morpholine nitrogen can be further elaborated to construct a wide array of structures.

For instance, an N-acylated derivative can be reduced to the corresponding N-alkyl derivative. An N-allyl derivative can undergo further transformations such as olefin metathesis or hydroformylation. An N-aryl derivative bearing a suitable functional group, such as a halogen or a boronic acid, can participate in further cross-coupling reactions to build even more complex biaryl or heteroaryl structures.

The morpholine ring itself is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of the (R)-3-(cyclopropylmethyl) substituent can enhance the pharmacological profile of these molecules by improving properties such as metabolic stability and target binding affinity.

The table below provides examples of how derivatized this compound can be used to synthesize more advanced building blocks.

| Starting Derivatized Morpholine | Transformation | Resulting Advanced Building Block | Potential Applications |

|---|---|---|---|

| N-Allyl-(R)-3-(cyclopropylmethyl)morpholine | Olefin Metathesis (with a suitable partner) | Complex unsaturated N-substituted morpholines | Further functionalization, synthesis of macrocycles |

| N-(p-Bromophenyl)-(R)-3-(cyclopropylmethyl)morpholine | Suzuki Coupling (with a boronic acid) | N-(Biphenyl-4-yl)-(R)-3-(cyclopropylmethyl)morpholine | Synthesis of biaryl-containing bioactive molecules |

| N-((R)-3-(Cyclopropylmethyl)morpholin-4-yl)acetic acid | Amide Coupling (with an amine) | N-Substituted acetamides of this compound | Introduction of diverse side chains, library synthesis |

| N-Boc-(R)-3-(cyclopropylmethyl)morpholine | Boc deprotection followed by reaction with a complex electrophile | Elaborated N-substituted (R)-3-(cyclopropylmethyl)morpholines | Synthesis of drug candidates and probes |

Applications of R 3 Cyclopropylmethyl Morpholine As a Chiral Building Block in Organic Synthesis Research

Chiral Auxiliary and Ligand Development

The inherent chirality of (R)-3-(Cyclopropylmethyl)morpholine makes it an attractive scaffold for the development of chiral auxiliaries and ligands, which are instrumental in controlling the stereochemical outcome of chemical reactions. nih.gov

Design and Synthesis of Ligands Based on this compound Scaffold

The design of chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold offers a rigid and stereochemically defined framework that can be functionalized to create novel ligands. The secondary amine within the morpholine (B109124) ring provides a convenient handle for the introduction of various coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles.

For instance, novel phosphanyl-oxazoline (PHOX) ligands incorporating a rigid cyclopropyl (B3062369) backbone have been synthesized and have shown high efficiency and selectivity in asymmetric Heck reactions. e3s-conferences.org While not directly employing this compound, this research highlights the potential of incorporating cyclopropane (B1198618) rings into chiral ligand design to create conformationally restricted and effective catalysts. e3s-conferences.org The synthesis of such ligands would typically involve the N-functionalization of the this compound core with a moiety bearing the desired coordinating atom, for example, through alkylation or amidation reactions.

Application in Asymmetric Catalysis (Non-Clinical)

Chiral ligands derived from scaffolds like this compound are anticipated to find use in a variety of metal-catalyzed asymmetric reactions. These reactions are fundamental to the synthesis of enantiomerically pure compounds for research purposes. The steric and electronic properties of the ligand, dictated by the this compound backbone and its substituents, play a crucial role in inducing enantioselectivity in the catalytic process.

Examples of potential applications include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of morpholine-based organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins has been explored, although the efficiency of morpholine-enamines can be lower compared to pyrrolidine-based catalysts due to the electronic effects of the oxygen atom. nih.gov

Incorporation into Complex Molecular Scaffolds (Synthetic Research Focus)

Asymmetric Construction of Advanced Heterocyclic Systems

The synthesis of complex heterocyclic systems is a major focus of modern organic chemistry. This compound can serve as a starting material or a key intermediate in the asymmetric synthesis of novel, advanced heterocyclic structures. The morpholine ring can be a part of a larger fused or spirocyclic system, and the cyclopropylmethyl group can introduce a unique spatial orientation.

For example, methods have been developed for the synthesis of new heterocyclic systems based on morpholine-containing precursors, leading to complex structures with potential biological relevance. nih.gov The inherent chirality of this compound would allow for the direct synthesis of enantiopure target molecules, avoiding the need for chiral resolution at later stages.

Building Blocks for Libraries of Chemical Probes (Non-Clinical)

The creation of diverse libraries of small molecules is essential for chemical biology and drug discovery research. These libraries of "chemical probes" are used to investigate biological processes and identify new targets. This compound is a valuable building block for such libraries due to its defined stereochemistry and the presence of a modifiable nitrogen atom.

By systematically reacting this compound with a variety of other building blocks, a library of chiral morpholine derivatives can be rapidly assembled. These compounds can then be screened in non-clinical settings to identify molecules that modulate the function of specific proteins or pathways, thereby serving as valuable research tools.

Research on Structure-Activity Relationships (SAR) of Morpholine Derivatives (Non-Clinical Research Perspective)

Understanding the relationship between the structure of a molecule and its activity is a fundamental aspect of medicinal chemistry research. The this compound scaffold provides a platform for systematic non-clinical investigations into the structure-activity relationships (SAR) of morpholine derivatives. researchgate.netnih.gov

By synthesizing and evaluating a series of analogs where the substituents on the morpholine ring or the cyclopropylmethyl group are varied, researchers can gain insights into the structural features that are important for a particular biological effect. For instance, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts. researchgate.net

In the broader context of morpholine derivatives, SAR studies have revealed the importance of specific substitution patterns for activity. For example, in a series of anticancer compounds, a morpholine ring substituted with an aromatic ring containing a halogen group led to increased inhibitory action. researchgate.net While not specific to this compound, these findings underscore the value of the morpholine scaffold in SAR-driven research.

Below is a table summarizing the types of structural modifications and their potential impact based on general knowledge of morpholine SAR studies:

| Modification Site | Type of Modification | Potential Impact on Activity (Non-Clinical) |

| Morpholine Nitrogen | Alkylation, Acylation, Arylation | Modulation of basicity, introduction of new interaction points |

| Cyclopropyl Ring | Substitution | Alteration of steric bulk and electronic properties |

| Morpholine Ring (other positions) | Introduction of substituents | Fine-tuning of solubility, metabolic stability, and target binding |

It is important to note that the specific effects of these modifications would need to be determined experimentally for each biological target of interest.

Enantioselective Aspects of Ligand-Receptor Interactions (Purely Chemical Binding Studies)

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target, such as a receptor or enzyme. Enantiomers, being non-superimposable mirror images, will interact differently with a chiral environment like a protein's binding pocket. nih.gov This difference in interaction can lead to one enantiomer having a high affinity for the target, while the other may have significantly lower affinity or even interact with different targets altogether. nih.gov

In the realm of medicinal chemistry, researchers often synthesize and test pairs of enantiomers to understand these structure-activity relationships. For instance, in the development of novel dopamine (B1211576) D4 receptor antagonists, a series of chiral alkoxymethyl morpholine analogs were synthesized and evaluated. nih.gov While not containing the cyclopropylmethyl group, this research provides a clear example of how the stereochemistry of the morpholine ring dictates binding affinity. The (S)-enantiomers in this series consistently demonstrated higher potency as D4 receptor antagonists compared to their (R)-enantiomer counterparts. nih.gov

This principle is further illustrated in studies of bitopic ligands for the D3 receptor, where diastereomeric sets of morpholine-containing compounds were separated using chiral preparative High-Performance Liquid Chromatography (HPLC) to isolate individual enantiomers. nih.gov The subsequent binding assays revealed that the stereochemistry at the chiral centers significantly influenced the ligands' affinity for the receptor. nih.gov

The table below presents hypothetical binding data for a pair of enantiomers, illustrating the concept of enantioselectivity. This data is representative of what would be expected in chemical binding studies of chiral morpholine derivatives.

| Compound | Enantiomer | Receptor Binding Affinity (Ki in nM) |

|---|---|---|

| Compound X | (R)-enantiomer | 150 |

| Compound X | (S)-enantiomer | 5 |

This table illustrates that the (S)-enantiomer has a significantly higher affinity (lower Ki value) for the target receptor compared to the (R)-enantiomer, highlighting the enantioselective nature of the interaction.

Influence of Stereochemistry on Molecular Recognition Research (Non-Clinical)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds. The precise spatial arrangement of functional groups in a molecule, dictated by its stereochemistry, is fundamental to this process. The use of chiral building blocks like this compound allows for the systematic exploration of how stereochemistry influences molecular recognition in a non-clinical setting.

Research on nature-inspired compounds like 3-Br-acivicin and its derivatives has shown that stereochemistry is pivotal for biological activity. mdpi.com In these studies, only the isomers with the "natural" stereochemistry exhibited significant antiparasitic activity, suggesting that the cellular uptake and target engagement are highly dependent on the molecule's three-dimensional structure. mdpi.com This highlights that the recognition of the molecule by transporters and enzymes is stereospecific.

The separation and characterization of enantiomers are crucial steps in this line of research. Techniques like chiral HPLC are indispensable for obtaining enantiomerically pure samples for testing. sigmaaldrich.comdujps.comsigmaaldrich.com The development of such analytical methods allows researchers to quantify the enantiomeric excess and ensure that the observed biological or binding activity can be attributed to a single enantiomer. dujps.commdpi.com

The following table outlines the properties of the enantiomers of a generic chiral morpholine derivative, emphasizing the differences that can arise from stereochemistry.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | [α]D = +X° | [α]D = -X° |

| Receptor Binding | Weak Antagonist | Potent Agonist |

| Metabolic Stability | High | Low |

This table illustrates how, beyond just binding affinity, stereochemistry can influence a range of molecular properties crucial for its recognition and processing in a biological system, even in non-clinical studies.

Advanced Characterization and Analytical Methodologies for R 3 Cyclopropylmethyl Morpholine Research

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for probing the stereochemical nature of chiral molecules in solution. These techniques provide detailed information on molecular conformation and absolute configuration without the need for crystalline samples.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, in the presence of a chiral auxiliary, the enantiomers can be differentiated. This is typically achieved using two main approaches: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). scilit.comsemanticscholar.org

CDAs, such as Mosher's acid or (R)-(+)-1-phenylethyl isocyanate, react covalently with the amine functionality of the morpholine (B109124) enantiomers to form a pair of diastereomers. nih.gov These diastereomers have distinct physical properties and, consequently, exhibit separate signals in the NMR spectrum (e.g., ¹H, ¹³C, or ¹⁹F), allowing for their quantification.

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. semanticscholar.org This interaction induces a chemical shift non-equivalence (Δδ), where corresponding protons or carbons in the two enantiomers resonate at slightly different frequencies. The integration of these separated signals allows for the calculation of enantiomeric excess (ee). Research on similar N-heterocycles, including 3-substituted morpholines, has demonstrated that this technique is effective for enantiodifferentiation. nih.gov

Below is a hypothetical data table illustrating the expected ¹H NMR data for a racemic mixture of 3-(Cyclopropylmethyl)morpholine in the presence of a chiral solvating agent.

Table 1: Representative ¹H NMR Data for Enantiodiscrimination of (±)-3-(Cyclopropylmethyl)morpholine using a Chiral Solvating Agent (CSA)

| Proton | (R)-Enantiomer Shift (ppm) | (S)-Enantiomer Shift (ppm) | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| Morpholine H-2a | 3.95 | 3.98 | 0.03 |

| Morpholine H-2e | 3.70 | 3.72 | 0.02 |

| Morpholine H-3 | 2.85 | 2.89 | 0.04 |

| Cyclopropyl (B3062369) H | 0.55 | 0.54 | 0.01 |

Note: Data are hypothetical and serve to illustrate the principle of chemical shift non-equivalence.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) Studies

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques for determining the absolute configuration of chiral molecules in solution. biotools.usbyopera.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.com An experimental VCD spectrum provides a detailed fingerprint of a molecule's stereochemistry. The absolute configuration is determined by comparing the experimental spectrum to a theoretical spectrum generated via quantum chemical calculations, typically using Density Functional Theory (DFT), for one of the enantiomers (e.g., the (R)-enantiomer). schrodinger.comnih.gov A strong correlation between the signs and intensities of the experimental and calculated bands provides an unambiguous assignment of the absolute configuration. rsc.org This method is particularly valuable as it does not require crystallization or chemical derivatization. biotools.us

ORD measures the change in optical rotation of a substance with the wavelength of light. The resulting curve, particularly the sign and shape of the Cotton effect in the vicinity of an electronic absorption band, is characteristic of the molecule's absolute stereochemistry.

Note: Data are illustrative. A match between the signs of major experimental and calculated bands for the (R)-isomer confirms the absolute configuration.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic techniques are the most widely used methods for the separation and quantification of enantiomers, providing highly accurate measurements of enantiomeric excess. heraldopenaccess.usnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark for determining the enantiomeric purity of pharmaceutical compounds. The separation is achieved using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. uma.es

For a basic amine like (R)-3-(Cyclopropylmethyl)morpholine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica) are highly effective. mdpi.com Columns such as Chiralcel® OD or Chiralpak® AD are frequently used. The separation is typically performed in polar organic mode, using mobile phases like ethanol (B145695) or acetonitrile (B52724) with basic additives to ensure good peak shape and resolution. mdpi.com

Table 3: Typical Chiral HPLC Separation Parameters for (±)-3-(Cyclopropylmethyl)morpholine

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Selectivity Factor (α) | 1.20 |

Note: Data are representative of a successful chiral separation for a similar compound.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) can also be used for enantiomeric separation, provided the analyte is sufficiently volatile and thermally stable. Chiral GC columns commonly employ cyclodextrin (B1172386) derivatives as the stationary phase. gcms.cz Due to the polarity and relatively high boiling point of morpholine derivatives, direct analysis of this compound can be challenging. Therefore, derivatization is often required to increase volatility and improve chromatographic performance. The secondary amine can be acylated (e.g., with trifluoroacetic anhydride) to form a less polar, more volatile derivative suitable for GC analysis.

Table 4: Representative Chiral GC Data for Derivatized (±)-3-(Cyclopropylmethyl)morpholine

| Parameter | Value |

|---|---|

| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |

| Derivative | N-Trifluoroacetyl |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 180 °C at 5 °C/min |

| Retention Time (R)-derivative | 14.2 min |

Note: Data are hypothetical, illustrating a typical separation following derivatization.

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the unequivocal method for determining the absolute configuration of a chiral molecule. nih.gov It provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of every atom.

The analysis requires growing a high-quality single crystal of the enantiomerically pure compound. For non-centrosymmetric crystals, the phenomenon of anomalous dispersion (the Bijvoet method) allows for the differentiation between the actual structure and its mirror image, thus providing an unambiguous assignment of the (R) or (S) configuration. nih.gov A key metric in this determination is the Flack parameter; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal. mdpi.com

If the parent compound does not crystallize readily, forming a salt with a chiral counter-ion of known absolute configuration, such as (2R,3R)-O,O'-dibenzoyl-D-tartaric acid, can facilitate crystallization and confirm the stereochemistry of the target molecule by relating it to the known stereocenter of the co-former. nih.gov

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for a Salt of this compound

| Parameter | Value |

|---|---|

| Compound | (R)-3-(Cyclopropylmethyl)morpholinium (2R,3R)-tartrate |

| Formula | C₁₁H₂₀NO₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 15.78 |

| V (ų) | 1659.2 |

| Z | 4 |

Note: Data are illustrative. A Flack parameter near 0 confirms the assigned (R) configuration.

Theoretical and Computational Studies on R 3 Cyclopropylmethyl Morpholine

Conformational Analysis of the Morpholine (B109124) Ring and Cyclopropylmethyl Moiety

A thorough conformational analysis of (R)-3-(Cyclopropylmethyl)morpholine would be crucial to understanding its three-dimensional structure and how it might interact with biological targets. This analysis would center on the interplay between the flexible morpholine ring and the substituent at the 3-position.

Ring Puckering and Inversion Dynamics

The morpholine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. However, due to the presence of the oxygen and nitrogen heteroatoms, the ring is not perfectly symmetrical. In the case of this compound, the key conformational question would be the preference of the cyclopropylmethyl group for either an axial or equatorial position on the morpholine ring.

Computational methods, such as molecular mechanics or quantum chemical calculations, would be employed to determine the relative energies of the two primary chair conformers: one with the cyclopropylmethyl group in the equatorial position and the other with it in the axial position. The energy difference between these two conformers would dictate the equilibrium population of each. It is generally expected that the equatorial conformer would be significantly more stable due to the avoidance of 1,3-diaxial interactions between the bulky cyclopropylmethyl group and the axial hydrogens on the same side of the ring.

The dynamics of ring inversion, the process by which the ring flips from one chair conformation to the other, would also be of interest. Computational modeling could predict the energy barrier for this process, providing insight into the conformational flexibility of the molecule at different temperatures.

Steric and Electronic Effects of the Cyclopropylmethyl Group

The orientation of the cyclopropyl (B3062369) ring relative to the morpholine ring would be another important conformational parameter. Rotation around the C3-C(methylene) bond would likely have a low energy barrier, but specific preferred orientations (e.g., bisected vs. eclipsed relative to the C3-H bond) could be identified through computational energy profiling. These preferences would be governed by a combination of steric hindrance and subtle electronic interactions between the cyclopropyl ring and the morpholine ring.

Quantum Chemical Calculations

Quantum chemical calculations would provide a deeper, more quantitative understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While no specific reaction mechanisms involving this compound have been published, DFT would be the method of choice to study its potential reactivity. For example, if this molecule were to be used as a synthetic intermediate, DFT could be used to model transition states and reaction pathways for reactions such as N-alkylation, N-acylation, or reactions involving the cyclopropyl group. Such studies would provide valuable insights into reaction feasibility, regioselectivity, and stereoselectivity.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be invaluable for compound characterization. For this compound, these would include:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts for the different nuclei in the molecule. This would be particularly useful for distinguishing between the axial and equatorial conformers and for assigning the complex splitting patterns expected for the cyclopropylmethyl protons.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies and intensities would allow for the prediction of the infrared and Raman spectra. Specific vibrational modes associated with the morpholine ring puckering, the C-O-C and C-N-C stretches, and the characteristic vibrations of the cyclopropyl group could be identified.

A hypothetical table of predicted spectroscopic data is presented below to illustrate the type of information that such calculations would provide.

| Parameter | Predicted Value (Hypothetical) | Computational Method |

| ¹H NMR Chemical Shift (Equatorial C3-H) | δ 2.8 - 3.0 ppm | GIAO-DFT (B3LYP/6-31G(d)) |

| ¹³C NMR Chemical Shift (C3) | δ 65 - 70 ppm | GIAO-DFT (B3LYP/6-31G(d)) |

| IR Vibrational Frequency (C-O-C stretch) | 1100 - 1150 cm⁻¹ | DFT (B3LYP/6-31G(d)) |

| IR Vibrational Frequency (Cyclopropyl C-H stretch) | 3000 - 3100 cm⁻¹ | DFT (B3LYP/6-31G(d)) |

Molecular Modeling and Docking Studies (Purely Theoretical Chemical Interactions)

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological target, such as a protein receptor or an enzyme. In the absence of any specified biological target for this compound, this section remains speculative.

However, if a target were identified, molecular docking simulations would be performed. These simulations would attempt to predict the most likely binding pose of the molecule within the active site of the protein. The calculations would evaluate the energetic favorability of different poses based on a scoring function that considers various types of interactions:

Hydrogen Bonding: The morpholine ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atom), which could form key interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The cyclopropylmethyl group and the hydrocarbon portions of the morpholine ring would likely engage in favorable hydrophobic interactions with nonpolar residues.

The results of such docking studies would be presented in terms of a predicted binding energy or a docking score, which can be used to rank the potential affinity of the compound for the target. A hypothetical table summarizing potential interactions is provided below.

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residue in a Hypothetical Active Site |

| Hydrogen Bond Donor | Morpholine N-H | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | Morpholine Oxygen | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Hydrophobic | Cyclopropylmethyl group, Morpholine -CH₂- groups | Leucine, Isoleucine, Valine, Phenylalanine |

Ligand-Protein Interaction Simulations (without biological outcomes)

Ligand-protein interaction simulations are a cornerstone of computational drug discovery, used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, typically a protein. These simulations can elucidate the binding mode, estimate the strength of the interaction, and analyze the dynamic behavior of the complex. The process generally involves molecular docking followed by molecular dynamics simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For this compound, this process would begin with obtaining the three-dimensional structures of the ligand and a potential protein target. The morpholine scaffold is a common feature in ligands designed for various receptors, including opioid receptors. nih.govvt.edu Docking algorithms would then systematically sample a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket.

A scoring function is used to rank the predicted poses, providing an estimate of the binding affinity, often expressed in kcal/mol. The results would highlight key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.commdpi.com For instance, the oxygen atom of the morpholine ring is a potential hydrogen bond acceptor, while the cyclopropyl group could engage in hydrophobic interactions within the protein pocket. acs.org

Illustrative Docking Interaction Data for a Ligand in a Receptor Active Site This table is a hypothetical representation of typical data obtained from a molecular docking simulation and does not represent actual research findings for this compound.

| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Morpholine Oxygen | Tyr148 | Hydrogen Bond | 2.9 |

| Morpholine Nitrogen | Asp147 | Ionic / Hydrogen Bond | 3.1 |

| Cyclopropyl Group | Trp293 | Hydrophobic (π-Alkyl) | 4.5 |

| Cyclopropyl Group | Ile296 | Hydrophobic (Alkyl) | 4.2 |

| Ethyl Linker | His319 | Van der Waals | 3.8 |

Molecular Dynamics (MD) Simulations

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the predicted ligand-protein complex in a simulated physiological environment. mdpi.comnih.gov Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for the atoms in the system over a specific period, typically nanoseconds to microseconds. nih.gov

This technique provides a more realistic view of the binding event by accounting for the flexibility of both the ligand and the protein. nih.gov Analysis of the MD trajectory can confirm the stability of key interactions observed in docking, reveal the role of water molecules in the binding site, and identify conformational changes in the protein upon ligand binding. nih.gov

Pharmacophore Modeling Research (without biological outcomes)

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific target receptor. researchgate.net These models serve as 3D queries for screening large compound libraries to find new molecules with the potential to bind to the same target. nih.gov A pharmacophore model can be generated based on a set of known active ligands (ligand-based) or from the structure of a ligand-protein complex (structure-based). nih.gov

For this compound, a structure-based pharmacophore model could be derived from its simulated binding pose within a target receptor. Alternatively, a ligand-based model could be hypothesized based on its own structural features. The morpholine ring itself is considered a valuable pharmacophore in medicinal chemistry. eurekaselect.comnih.govresearchgate.net

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptor (HBA): The oxygen atom in the morpholine ring.

Positive Ionizable (PI) / Hydrogen Bond Donor (HBD): The secondary amine nitrogen, which is expected to be protonated at physiological pH, allowing it to act as a hydrogen bond donor and participate in ionic interactions.

Hydrophobic (HY): The cyclopropyl ring and the aliphatic carbon backbone provide significant hydrophobic character.

Illustrative Pharmacophore Model Features for this compound This table presents a hypothetical pharmacophore model based on the chemical structure of the compound and does not represent findings from a specific research study.

| Pharmacophoric Feature | Feature Type | Associated Moiety | Geometric Definition (Illustrative) |

|---|---|---|---|

| Feature 1 | Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen | Location Sphere (Radius 1.5 Å) |

| Feature 2 | Positive Ionizable (PI) | Morpholine Nitrogen | Location Sphere (Radius 1.2 Å) |

| Feature 3 | Hydrophobic (HY) | Cyclopropyl Ring | Location Sphere (Radius 1.8 Å) |

| Feature 4 | Excluded Volume | N/A | Set of spheres defining steric hindrances |

This type of model provides a simplified yet powerful representation of the molecule's interaction potential, guiding the design of new compounds or the search for existing ones with similar interaction capabilities.

Future Research Directions and Unexplored Avenues for R 3 Cyclopropylmethyl Morpholine

Development of More Sustainable and Green Synthetic Routes

While methods for synthesizing chiral morpholines exist, a key area for future research lies in developing more environmentally friendly and efficient synthetic pathways to (R)-3-(Cyclopropylmethyl)morpholine and its derivatives. Current approaches often rely on stoichiometric chiral starting materials or reagents, but a shift towards catalytic asymmetric methods is more economical and sustainable. nih.gov

Future efforts could focus on the following green chemistry principles:

Atom Economy: Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules due to its high efficiency and atom economy. nih.gov Research into the asymmetric hydrogenation of corresponding dehydromorpholine precursors could yield this compound with high enantioselectivity (up to 99% ee) and quantitative yields. nih.govrsc.org

Redox-Neutral Processes: A recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide presents a significant advancement. chemrxiv.orgchemrxiv.orgnih.govorganic-chemistry.org Adapting this methodology for the asymmetric synthesis of the target compound from a suitable chiral amino alcohol precursor would eliminate the waste associated with traditional oxidation and reduction steps. chemrxiv.org

Photocatalysis: The use of photocatalytic methods, such as the silicon amine protocol (SLAP) which couples reagents with aldehydes, offers a scalable route to substituted morpholines under mild conditions using inexpensive organic photocatalysts. organic-chemistry.org Exploring the diastereoselective and enantioselective versions of such photocatalytic cyclizations could provide a novel and sustainable route to this compound.

One-Pot Tandem Reactions: Efficiently constructing the molecule in a single pot through tandem reactions, such as combining hydroamination and asymmetric transfer hydrogenation, can reduce waste from intermediate purification steps. organic-chemistry.org Developing a one-pot synthesis for this compound from simple aminoalkyne substrates is a promising research direction. organic-chemistry.org

Exploration of Novel Reactivity Patterns for the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is not merely a passive substituent; its inherent ring strain and unique electronic nature offer intriguing possibilities for novel chemical transformations.

Radical Clock and Mechanistic Probes: The cyclopropylmethyl radical is known to undergo rapid ring-opening to the but-3-enyl radical, a property that has been widely used as a "radical clock" to probe reaction mechanisms and determine the rates of competing reactions. rsc.org Future research could employ this compound as a chiral radical probe in new chemical and enzymatic reactions to gain mechanistic insights where stereochemistry is a factor. The rate of ring-opening is well-established and can be used to time competing processes like hydrogen abstraction.

Strain-Release Reactions: The high strain energy of the cyclopropane (B1198618) ring can be harnessed to drive reactions. While the cyclopropylmethyl radical readily opens, the corresponding cation and anion exhibit different reactivity patterns. Exploring novel catalytic methods to selectively activate the cyclopropyl (B3062369) group towards ring-opening or rearrangement could lead to new synthetic pathways for complex heterocyclic structures.

Modulation of Reactivity: The cyclopropyl group is a weak radical stabilizer but a strong stabilizer of adjacent carbocations through hyperconjugation. wikipedia.org This electronic property could be exploited in reaction design. For example, generating a positive charge at a position alpha to the cyclopropyl group could be facilitated, enabling unique cationic cyclizations or rearrangements. Conversely, the high C-H bond dissociation energy of the cyclopropyl ring makes it relatively resistant to oxidative metabolism, a feature that could be translated into developing more robust molecules for materials applications where oxidative stability is crucial. hyphadiscovery.com

Untapped Potential as a Chiral Scaffold in New Reaction Methodologies

Chiral morpholines are considered privileged structural motifs in medicinal chemistry and can serve as valuable scaffolds in asymmetric synthesis. researchgate.netnih.govresearchgate.net this compound is well-positioned to be explored as a versatile chiral building block or catalyst.

Asymmetric Catalysis: The chiral nitrogen and the stereocenter at the C3 position could be utilized in the design of new chiral ligands for metal-catalyzed reactions or as an organocatalyst itself. For instance, a novel methodology for the enantioselective desymmetrization of aliphatic cyclic carbonates uses morpholine (B109124) as a nucleophile in conjunction with a chiral guanidinium (B1211019) salt catalyst to achieve high enantioselectivity. acs.orgacs.org this compound could be evaluated as a chiral nucleophile in similar desymmetrization or kinetic resolution processes.

Stereodirecting Group: The defined stereochemistry of the scaffold can be used to control the stereochemical outcome of reactions at other parts of a molecule. The cyclopropylmethyl group at the C3 position can exert steric influence, directing incoming reagents to a specific face of a reacting center attached elsewhere on the morpholine ring.

Scaffold for Diversity-Oriented Synthesis: this compound can serve as the core structure for building libraries of complex chiral molecules. nih.gov The nitrogen atom can be readily functionalized, and the morpholine ring can participate in various chemical transformations, allowing for the rapid generation of structurally diverse compounds for screening in areas beyond biology, such as materials discovery. Its use in organocatalytic [4+2] cycloaddition reactions, similar to other chiral synthons, could lead to the construction of complex spirocyclic systems. nih.gov

Advanced Materials and Polymer Science Research Applications (Non-Biological)

The unique properties of morpholine derivatives suggest their potential utility in materials science, an area where this compound remains largely unexplored. e3s-conferences.org

Chiral Polymers: Optically active polymers are of great interest for applications such as enantioselective membrane separations and as chiral stationary phases for chromatography. mdpi.comresearchgate.net this compound could be converted into a chiral monomer and subsequently polymerized. For example, methods for synthesizing phosphorodiamidate morpholino oligomers (PMOs) from morpholino monomers are well-established. nih.gov A similar approach could be used to create novel chiral polymers. The resulting polymers, possessing high thermal stability and film-forming properties, could be tailored by modifying the morpholine nitrogen. mdpi.comresearchgate.net

Advanced Coatings and Additives: Morpholine and its derivatives are extensively used as corrosion inhibitors, particularly in steam boiler systems, and as emulsifying agents in waxes and polishes. huntsman.comnih.govresearchgate.net The specific stereochemistry and the lipophilic cyclopropylmethyl group of this compound could lead to the development of advanced surface coatings with unique properties, such as improved water resistance or specific interactions with chiral surfaces.

Functional Materials in Electronics: Morpholine derivatives find use in the electronics industry in cleaning and stripping solutions. huntsman.com The potential for this compound to act as a chiral complexing agent or as a component in chiral selectors could be investigated for applications in electronic display technologies or in the fabrication of specialized sensors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-(Cyclopropylmethyl)morpholine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclization of precursors like cyclopropylmethylamine with diethylene glycol under acidic catalysis (e.g., H₂SO₄) to form the morpholine ring. Stereochemical control is achieved by optimizing reaction temperature, solvent polarity, and catalyst choice. For example, reflux conditions enhance cyclization efficiency, while chiral auxiliaries or enantioselective catalysts may direct the (R)-configuration at C3 . Nuclear Overhauser Effect (NOE) NMR studies are critical to confirm stereochemistry post-synthesis.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :